molecular formula C9H15N3O B13321261 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B13321261
M. Wt: 181.23 g/mol
InChI Key: IXKXIPIIUWXOBY-UHFFFAOYSA-N
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Description

1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and an oxolan-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazole-5-amine with oxolan-3-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-3-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Methyl-1-(oxolan-3-yl)-1H-pyrazol-5-amine
  • 1-[(Oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Comparison: 1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.

Biological Activity

Overview

1-Methyl-3-[(oxolan-3-yl)methyl]-1H-pyrazol-5-amine is a novel compound with a unique structural framework that combines a pyrazole ring with an oxolane moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmaceutical applications. Understanding its biological activity is crucial for exploring its therapeutic potentials, including anti-inflammatory, antimicrobial, and antiviral effects.

PropertyValue
Molecular Formula C9H15N3O
Molecular Weight 181.24 g/mol
IUPAC Name 1-Methyl-3-(oxolan-3-yl)methyl)-1H-pyrazol-5-amine
InChI Key DRTFXXVGSTXWQN-UHFFFAOYSA-N
Canonical SMILES CN1C(=CC(=N1)C2CCCOC2)N

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific enzymes or receptors involved in various biological pathways. The structural configuration allows it to fit into active sites or binding pockets of target proteins, potentially modulating their activity.

Antiviral Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiviral properties. For instance, studies have shown that related compounds display effective anti-HIV activities with EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV strains . While specific data on the antiviral activity of this compound is limited, its structural similarities suggest potential efficacy in this area.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. In related studies, pyrazole derivatives have been evaluated for their antioxidant capabilities using DPPH scavenging assays. Compounds with similar structures have shown IC50 values ranging from 4.67 to over 20 μg/mL, indicating varying degrees of antioxidant activity . The potential antioxidant activity of this compound remains an area for further investigation.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Research on similar pyrazole compounds has demonstrated promising antibacterial and antifungal activities. The structural features that confer these properties may also be present in this compound, suggesting it could be explored for such applications.

Case Studies and Research Findings

Recent studies have synthesized various pyrazole derivatives and assessed their biological activities:

  • Antiviral Studies : A series of pyrazole derivatives were synthesized and tested for anti-HIV activity, revealing potent compounds with low EC50 values indicating high efficacy against the virus .
  • Antioxidant Evaluation : Several heterocyclic compounds containing pyrazole moieties were subjected to antioxidant assays, showing significant scavenging effects against free radicals .
  • Cytotoxicity Testing : Research involving related compounds demonstrated cytotoxic effects against carcinoma cell lines, suggesting potential applications in cancer therapy .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-5-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-12-9(10)5-8(11-12)4-7-2-3-13-6-7/h5,7H,2-4,6,10H2,1H3

InChI Key

IXKXIPIIUWXOBY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)CC2CCOC2)N

Origin of Product

United States

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